5-(1-naphthyl)-2H-tetraazole
Description
Significance of Tetrazoles as Nitrogen-Rich Heterocyclic Scaffolds in Contemporary Chemistry
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, a structure that imparts them with a high nitrogen content and unique chemical properties. researchgate.netthieme-connect.com This nitrogen-rich nature makes them valuable in various fields, including medicinal chemistry, materials science, and coordination chemistry. researchgate.netrsc.org They are known for their stability over a wide pH range and resistance to many oxidizing and reducing agents. thieme-connect.com The tetrazole ring is considered a bioisostere of the carboxylic acid group, meaning it can often be substituted for a carboxylic acid in a drug molecule without loss of biological activity, but with improved properties such as increased lipophilicity and metabolic stability. thieme-connect.comacs.orgacs.org This has led to their incorporation into numerous clinically used drugs. thieme-connect.com Furthermore, their high energy of formation makes them of interest as energetic materials. acs.orgbohrium.com
Overview of 5-Substituted Tetrazoles in Academic Research Disciplines
Among the various types of tetrazoles, 5-substituted tetrazoles are the most extensively studied due to their wide range of applications. researchgate.netresearchgate.net In medicinal chemistry, they are crucial pharmacophores found in drugs with antibacterial, antifungal, antiviral, analgesic, anti-inflammatory, and antihypertensive properties. thieme-connect.comscielo.br Their ability to act as carboxylic acid surrogates is a key feature driving their use in drug design. thieme-connect.comacs.org Beyond pharmaceuticals, 5-substituted tetrazoles are utilized in materials science as components of explosives and propellants, in the photographic industry, and as ligands in coordination chemistry. researchgate.netbohrium.comscielo.br The synthesis of these compounds, often through the [3+2] cycloaddition of nitriles and azides, is a significant area of research, with a focus on developing more efficient and environmentally friendly methods. researchgate.netscielo.brresearchgate.net
Specific Focus on the Naphthyl Moiety in 5-Substituted Tetrazole Systems
The introduction of a naphthyl group at the 5-position of the tetrazole ring, as in 5-(1-naphthyl)-2H-tetrazole, introduces specific properties that are of interest to researchers. The naphthyl moiety is a large, aromatic, and lipophilic group. Its presence can influence the molecule's steric and electronic properties, which in turn can affect its biological activity and physical characteristics. For instance, in the context of blowing agents for polymers, N-naphthyl 5-phenyltetrazole has been cited for its utility at high temperatures. google.com The aromatic nature of the naphthyl group can also lead to π-π stacking interactions, which can be important in the formation of coordination polymers and other materials. acs.org The investigation of 5-(1-naphthyl)-2H-tetrazole allows for the exploration of how this bulky aromatic substituent impacts the already versatile tetrazole scaffold.
Research Scope and Objectives for 5-(1-Naphthyl)-2H-Tetrazole Investigation
The primary objective of research into 5-(1-naphthyl)-2H-tetrazole is to fully characterize its chemical and physical properties and to explore its potential applications. This includes a thorough investigation of its synthesis, spectroscopic properties, and crystal structure. Understanding the tautomerism between the 1H and 2H forms is also a key area of study, as the dominant tautomer can affect the compound's reactivity and biological interactions. mdpi.com Furthermore, research aims to evaluate its thermal stability and energetic properties, which could be relevant for applications in materials science. researchgate.netnih.gov Another significant objective is to explore its use as a ligand in coordination chemistry, investigating the types of metal complexes it can form and their potential catalytic or material applications. By systematically studying these aspects, researchers can build a comprehensive profile of 5-(1-naphthyl)-2H-tetrazole and identify its most promising avenues for future development and application.
Structure
2D Structure
3D Structure
Properties
CAS No. |
32051-82-4 |
|---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21g/mol |
IUPAC Name |
5-naphthalen-1-yl-2H-tetrazole |
InChI |
InChI=1S/C11H8N4/c1-2-6-9-8(4-1)5-3-7-10(9)11-12-14-15-13-11/h1-7H,(H,12,13,14,15) |
InChI Key |
BWQPGBPTSZZQQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNN=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNN=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 5 Aryl Tetrazoles with Naphthyl Substitution
Advanced Cycloaddition Strategies for 5-(1-Naphthyl)-2H-Tetrazole Synthesis
The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most prevalent and versatile method for constructing the tetrazole ring. researchgate.netnih.gov This approach allows for the direct formation of the 5-substituted tetrazole core from readily available starting materials.
[3+2] Cycloaddition of Nitriles with Azide Precursors
The reaction of 1-cyanonaphthalene with an azide source, typically sodium azide, is the fundamental transformation for the synthesis of 5-(1-naphthyl)-2H-tetrazole. This reaction is believed to proceed through the formation of a highly reactive imidoyl azide intermediate. researchgate.net The mechanism involves the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile group.
To overcome the often harsh reaction conditions and improve yields, various catalytic systems have been developed. These catalysts function by activating the nitrile group, thereby facilitating the cycloaddition.
Nano-Catalysis: Nanoparticle-based catalysts have emerged as highly efficient and recyclable options for tetrazole synthesis. researchgate.net For instance, nano-TiCl4.SiO2 has been demonstrated as a solid Lewis acid catalyst that effectively promotes the synthesis of 5-substituted 1H-tetrazoles. ajol.info This catalyst is easily prepared, recoverable, and reusable, making it an environmentally friendly choice. ajol.info Other nano-catalysts, such as those based on copper, zinc, and magnetic nanoparticles, have also shown excellent activity. nih.govresearchgate.net The high surface area and unique electronic properties of these nanomaterials contribute to their enhanced catalytic performance. nih.govdergipark.org.tr
Lewis Acids: Conventional Lewis acids like zinc chloride (ZnCl2) and aluminum chloride (AlCl3) have been traditionally used to catalyze the [3+2] cycloaddition. wiley.comresearchgate.net They coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org However, these catalysts are often required in stoichiometric amounts and can be difficult to remove from the reaction mixture. dergipark.org.tr
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nano-TiCl4.SiO2 | Benzonitrile | DMF | Reflux | 2 | Good | ajol.info |
| Cu-MCM-41 | Various Nitriles | DMF | Reflux | - | Good to Excellent | researchgate.net |
| ZnCl2 | Benzonitrile | H2O | Reflux | 15 | 78 | wiley.com |
| AlCl3 | Cyclic Ketones | Solvent-free | 50 | 0.17-0.25 | High | researchgate.net |
In line with the principles of green chemistry, solvent-free and environmentally benign methods for tetrazole synthesis have been actively pursued. These approaches aim to minimize waste and the use of hazardous substances.
Solvent-free reactions, often conducted by grinding the reactants together, have proven to be a facile and efficient method for preparing 1,5-fused tetrazoles from cyclic ketones and sodium azide in the presence of aluminum chloride. researchgate.net This method offers advantages such as high yields, simple operation, and short reaction times. researchgate.net Similarly, the use of heterogeneous catalysts like melamine (B1676169) trisulfonic acid supported on silica (B1680970) (MTSA-SiO2) allows for the synthesis of 5-substituted-1H-tetrazoles under solvent-free conditions at elevated temperatures. e-journals.in The development of such protocols is crucial for creating more sustainable chemical processes. researchgate.net
Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and improve yields. lew.ro In the context of tetrazole synthesis, microwave-assisted [3+2] cycloaddition reactions have been shown to be highly effective. rsc.org The use of a heterogeneous copper-based catalyst in conjunction with microwave heating allows for the rapid synthesis of 5-substituted 1H-tetrazoles in high yields within minutes. rsc.org This method offers significant advantages over conventional heating, including shorter reaction times, a simple work-up procedure, and the ability to recycle the catalyst. rsc.orgnih.gov
| Method | Reactants | Catalyst/Conditions | Time | Yield | Reference |
| Microwave-assisted | Nitriles, Sodium Azide | Heterogeneous Cu-based catalyst, NMP | 3-30 min | High | rsc.org |
| Microwave-assisted | Aromatic Amines, Ethyl Oxalate, PPh3, CCl4, NaN3 | Microwave irradiation at 130 °C | 20 min | - | nih.gov |
Solvent-Free and Green Chemistry Protocols
Multicomponent Reaction (MCR) Pathways to Naphthyl Tetrazoles
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient and atom-economical approach to synthesizing diverse molecular scaffolds. nih.govclockss.org While specific examples for the direct synthesis of 5-(1-naphthyl)-2H-tetrazole via MCRs are not extensively detailed in the provided context, the general principles of MCRs are applicable. nih.gov Isocyanide-based MCRs, for instance, have been successfully employed to generate a variety of enantioenriched tetrazole derivatives. researchgate.net These reactions often proceed through the formation of a zwitterionic intermediate, which can then be trapped by other components in the reaction mixture. researchgate.net The development of MCRs for the synthesis of naphthyl-substituted tetrazoles represents a promising avenue for future research, offering access to novel and structurally complex derivatives. acs.org
Functionalization and Derivatization Strategies of 5-(1-Naphthyl)-2H-Tetrazole
Once the 5-(1-naphthyl)-2H-tetrazole core is synthesized, it can be further functionalized to introduce various substituents and modulate its properties. The tetrazole ring itself presents multiple sites for derivatization.
Alkylation of the tetrazole ring is a common strategy. acgpubs.org For example, 5-phenyl-2H-tetrazole can be alkylated with methyl chloroacetate (B1199739) to yield methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate. wiley.com This ester can then be converted to the corresponding hydrazide, which serves as a versatile building block for the synthesis of more complex derivatives, such as oxadiazoles. wiley.com N-arylation of the tetrazole ring can also be achieved using reagents like diaryliodonium salts or arylboronic acids, providing access to 2,5-disubstituted tetrazoles. organic-chemistry.org
Furthermore, the naphthyl ring itself can be a site for functionalization, although this is not the primary focus of the provided information. The reactivity of the tetrazole ring and the appended naphthyl group allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds for various applications.
Reaction Mechanism Elucidation for 5-(1-Naphthyl)-2H-Tetrazole Formation
Mechanistic Pathways: Concerted vs. Stepwise
Theoretical studies, often employing density functional theory (DFT), have been instrumental in probing the energetics of different potential reaction mechanisms. acs.orgresearchgate.net The primary debate centers on whether the reaction proceeds through a concerted [3+2] cycloaddition or a stepwise pathway involving a distinct intermediate.
Concerted Mechanism: In a truly concerted pathway, the two new sigma bonds forming the tetrazole ring are created simultaneously. This involves a single, high-energy transition state where the azide and nitrile components come together in a cyclic arrangement.
Stepwise Mechanism: Computational studies suggest that a stepwise mechanism is often more favorable. acs.org This pathway involves an initial nucleophilic attack of the azide anion (N₃⁻) on the electrophilic carbon of the nitrile group in 1-cyanonaphthalene. This attack leads to the formation of a linear imidoyl azide intermediate. This intermediate is not typically isolated but subsequently undergoes a rapid intramolecular cyclization to form the tetrazolate anion. Protonation of this anion then yields the final 5-(1-naphthyl)-2H-tetrazole product.
Calculations indicate that the presence of a proton source can facilitate the reaction by activating the nitrile. acs.org This activation occurs via protonation of the nitrile nitrogen, increasing its electrophilicity and lowering the activation barrier for the subsequent azide attack. The stability of the imidoyl azide intermediate is influenced by the electronic nature of the substituent on the nitrile. acs.org
The Role of Catalysts
The cycloaddition reaction is often sluggish and may require high temperatures and long reaction times. To overcome this, various catalysts are employed, with Lewis acids being particularly effective. nih.govacademie-sciences.fr
The table below illustrates the effect of different catalysts on the synthesis of 5-substituted-1H-tetrazoles, highlighting the enhanced efficiency provided by catalytic systems.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | DMF | 120 | 12 | No Reaction |
| PbCl₂ (10) | DMF | 120 | 3.5 | 94 |
| CuCl₂ (10) | DMF | 120 | 5 | 88 |
| ZnCl₂ (10) | DMF | 120 | 6 | 85 |
| Data adapted from a study on the synthesis of 5-phenyl-1H-tetrazole, demonstrating the general efficacy of Lewis acid catalysts in similar cycloaddition reactions. academie-sciences.fr |
Heterogeneous Catalysts: Recent advancements have focused on the development of reusable, heterogeneous catalysts to improve the sustainability of the synthesis. mdpi.comrsc.org These often consist of metal nanoparticles (e.g., Fe₃O₄, Mn, Pd) supported on materials like cellulose (B213188) or silica. mdpi.comrsc.org The proposed mechanism for these catalysts also involves the coordination of the metal center to the nitrile, facilitating the [3+2] cycloaddition with the azide. mdpi.com The key advantages of these systems include ease of separation from the reaction mixture and the ability to be recycled multiple times without a significant loss of catalytic activity. mdpi.comrsc.org
Regioselectivity
The reaction between an unsymmetrical nitrile and azide can potentially lead to two different regioisomers of the tetrazole ring. However, in the synthesis of 5-substituted tetrazoles from nitriles and an azide source like HN₃ or NaN₃, the formation of the 5-substituted-1H/2H-tetrazole is exclusively observed. Theoretical calculations support this experimental finding, showing that the transition state leading to the 1,5-disubstituted isomer (if an organic azide were used) is significantly higher in energy. acs.org The formation of the 2H-tautomer, 5-(1-naphthyl)-2H-tetrazole, is part of a tautomeric equilibrium with the 1H-form, the position of which can be influenced by solvent and the solid-state packing forces.
Coordination Chemistry and Supramolecular Architecture of 5 1 Naphthyl 2h Tetrazole Derivatives
5-(1-Naphthyl)-2H-Tetrazole as a Versatile N-Donor Ligand
5-(1-Naphthyl)-2H-tetrazole, typically used in its deprotonated (tetrazolate) form, is a highly effective N-donor ligand. The tetrazolate anion is a robust, planar, five-membered ring containing four nitrogen atoms, which offers multiple potential coordination sites. conicet.gov.ar The presence of the bulky 1-naphthyl substituent at the C5 position introduces significant steric and electronic influences that dictate its binding behavior and the ultimate architecture of the resulting metal-ligand assemblies. The nitrogen-rich character of the tetrazole ring allows for the formation of strong metal-nitrogen bonds, which can impart high chemical and thermal stability to the resulting frameworks. acs.org
The deprotonated tetrazolate ring is a prolific coordinating agent, capable of exhibiting at least nine distinct binding modes. conicet.gov.ar This versatility is central to its utility in constructing diverse supramolecular structures. The coordination can involve one, two, or even three of the four nitrogen atoms (N1, N2, N3, N4).
Common coordination modes observed for 5-substituted tetrazolates include:
Monodentate: Coordination through a single nitrogen atom, typically N1, N2, or N4.
Bidentate Chelating: Binding to a single metal center via two adjacent nitrogen atoms, such as N1 and N2.
Bidentate Bridging: Linking two different metal centers. This is the most common mode for building extended networks and includes several sub-types:
μ-1,2 bridging: The N1 and N2 atoms bridge two metal centers.
μ-N1,N3 bridging: The N1 and N3 atoms bridge two metal centers. This mode is seen in the dense three-dimensional structure of [Zn(bdt)], where bdt is 5,5′-(1,4-phenylene)bis(1H-tetrazole). rsc.org
μ-N2,N3 bridging: The N2 and N3 atoms bridge two metal centers.
Tridentate Bridging: Involving three nitrogen atoms to link multiple metal ions, for example, the 1,2,3-μ-bridging mode. acs.org
The specific coordination mode adopted by 5-(1-naphthyl)tetrazolate depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (temperature, solvent), and the presence of ancillary ligands or counter-ions. arkat-usa.org The large steric profile of the 1-naphthyl group is expected to disfavor certain coordination modes that require close packing of ligands around a metal center.
The design of ligands based on naphthyl-substituted tetrazoles is guided by several key principles that leverage the unique properties of the naphthyl moiety.
Steric Influence: The primary design consideration is the steric bulk of the 1-naphthyl group. Crystal structure analysis of a related compound, 5-amino-1-(1-naphthyl)tetrazole, reveals that the tetrazole and naphthyl rings are not coplanar, exhibiting a significant dihedral angle of 64.14(5)°. researchgate.net This twisting is a direct consequence of steric hindrance and is a critical factor in predicting the geometry of resulting metal complexes. This non-planarity can prevent the formation of highly dense, interpenetrated structures, which is often a challenge in the design of porous MOFs. acs.org
Rigid Spacer Functionality: The naphthalene (B1677914) unit acts as a rigid, well-defined spacer. This rigidity is highly desirable in the construction of coordination polymers and MOFs, as it provides predictability and control over the framework's dimensions and topology. acs.org By using bis-tetrazole ligands with a central naphthalene core, such as 2,6-di(1H-tetrazol-5-yl)naphthalene, researchers can create specific secondary building units (SBUs) that assemble into extended 3D frameworks. acs.orgacs.org
π-System Interactions: The electron-rich, aromatic nature of the naphthyl group can promote π-π stacking interactions. These non-covalent interactions can play a crucial role in stabilizing the crystal packing of discrete complexes or in directing the assembly of higher-dimensional supramolecular architectures. mdpi.com
Coordination Modes and Binding Affinities of the Tetrazole Ring
Formation and Characterization of Metal Complexes with 5-(1-Naphthyl)-2H-Tetrazole
The reaction of 5-(1-naphthyl)tetrazolate with various metal salts, typically under solvothermal conditions, leads to the formation of crystalline coordination compounds. acs.orgacs.org Characterization of these materials relies on techniques such as single-crystal X-ray diffraction to determine the precise molecular structure, coordination environment, and crystal packing. libretexts.org Spectroscopic methods like FT-IR are used to confirm the coordination of the tetrazole ring to the metal center, often indicated by a shift in the C=N and N=N stretching frequencies. acs.org
Transition metals from the 3d block are commonly used to form complexes with tetrazolate ligands. While specific studies on 5-(1-naphthyl)tetrazole are limited, extensive research on analogous systems provides significant insight. For instance, the hydrothermal reactions of manganese(II) chloride with 2,6-di(1H-tetrazol-5-yl)naphthalene (H₂NDT) have yielded different MOFs depending on the reaction temperature. acs.org At 75 °C, a framework built from trinuclear manganese SBUs is formed, whereas at 100 °C, a structure based on pentanuclear manganese SBUs is obtained. acs.org Similarly, a nickel-based MOF has been synthesized using the same ligand, demonstrating its utility in forming stable frameworks with interesting gas sorption properties. acs.org Studies on a more complex derivative, 1-[2-(1-naphthyl-1H-tetrazole-5-sulfhydryl)]methyl-5-pyridine, have shown its ability to form complexes with Zn(II), Cd(II), and Cu(II). researchgate.netresearchgate.net
Table 1: Examples of Transition Metal Complexes with Naphthyl-Tetrazole Derivative Ligands This table presents data for ligands structurally related to 5-(1-naphthyl)-2H-tetrazole to illustrate common structural motifs.
| Ligand | Metal Ion | Complex Formula | Structural Features | Reference |
|---|---|---|---|---|
| 2,6-di(1H-tetrazol-5-yl)naphthalene (H₂NDT) | Mn(II) | [Mn₃O(HNDT)₂(NDT)(DMF)₃] | 3D MOF with trinuclear [Mn₃O(CN₄)₆] SBUs; acs net topology. | acs.org |
| 2,6-di(1H-tetrazol-5-yl)naphthalene (H₂NDT) | Mn(II) | [Mn₅O₂(HNDT)₂(NDT)₂(DMF)₈] | 3D MOF with pentanuclear [Mn₅O₂(CN₄)₈] SBUs; bcu net topology. | acs.org |
| 2,6-di(1H-tetrazol-5-yl)naphthalene | Ni(II) | NiNDTz | 3D Metal-Organic Framework (MOF) with high thermal stability. | acs.org |
| 1-[2-(1-naphthyl-1H-tetrazole-5-sulfhydryl)]methyl-5-pyridine (L) | Zn(II) | [ZnLCl₂] | Discrete molecular complex. | researchgate.netresearchgate.net |
| 1-[2-(1-naphthyl-1H-tetrazole-5-sulfhydryl)]methyl-5-pyridine (L) | Cd(II) | [CdL(SCN)₂] | Discrete molecular complex. | researchgate.netresearchgate.net |
The coordination chemistry of tetrazoles extends beyond simple transition metal salts to include organometallic precursors and heavy metal ions. Arene-ruthenium(II) complexes, a class of organometallic compounds, have been synthesized with the analogous 5-phenyl-2H-tetrazole ligand. bohrium.com These studies revealed that the tetrazole can act as a bridging ligand between two Ru(II) centers, forming dinuclear complexes with a pseudo-octahedral geometry. bohrium.com This suggests that 5-(1-naphthyl)tetrazole could similarly be used to create novel binuclear or polynuclear organometallic structures.
Heavy metal ions like cadmium(II) and lead(II) also form stable complexes with tetrazolates. Cadmium(II) has been shown to form coordination polymers with various tetrazole-containing ligands, including those with phenyl and biphenyl (B1667301) backbones, resulting in open-framework materials. rsc.orgmdpi.com The reaction of 1-[2-(1-naphthyl-1H-tetrazole-5-sulfhydryl)]methyl-5-pyridine with a cadmium salt yielded a discrete complex, showcasing the ligand's coordinating ability towards this heavy metal. researchgate.netresearchgate.net The formation of lead(II) MOFs with other nitrogen-rich tetrazole ligands suggests that 5-(1-naphthyl)tetrazole could also be a suitable building block for constructing lead-based coordination polymers.
Transition Metal Complexation Studies
Engineering Coordination Polymers and Metal-Organic Frameworks (MOFs) with 5-(1-Naphthyl)-2H-Tetrazole Units
A primary motivation for studying ligands like 5-(1-naphthyl)tetrazole is their application in engineering crystalline materials with extended structures, such as coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov The combination of a versatile bridging tetrazolate group and a rigid organic spacer (the naphthyl group) is a powerful strategy for creating porous materials with high surface areas and tailored functionalities. acs.orgnih.gov
The assembly of these frameworks is a process of molecular self-assembly, where the final topology is directed by the coordination preferences of the metal ion and the geometry of the ligand. berkeley.edu In the case of naphthyl-bis-tetrazole ligands, the metal ions and tetrazolate rings first organize into multinuclear clusters known as secondary building units (SBUs). acs.org These SBUs then act as nodes, which are linked by the rigid naphthyl spacers to propagate the structure in one, two, or three dimensions. For example, the reaction of Mn(II) with 2,6-di(1H-tetrazol-5-yl)naphthalene results in the formation of either [Mn₃O(CN₄)₆] or [Mn₅O₂(CN₄)₈] SBUs, which lead to frameworks with distinct acs and bcu net topologies, respectively. acs.org The use of the bulky naphthyl group can influence the porosity of the resulting MOF, potentially creating channels decorated with nitrogen atoms from the tetrazole rings, which can be advantageous for applications like selective gas adsorption. acs.org
Table 2: Examples of MOFs Constructed from Naphthyl-Tetrazole Ligands
| Framework Name/Formula | Metal Ion | Ligand | Key Structural Unit (SBU) | Framework Topology | Reference |
|---|---|---|---|---|---|
| [Mn₃O(HNDT)₂(NDT)(DMF)₃] | Mn(II) | 2,6-di(1H-tetrazol-5-yl)naphthalene (H₂NDT) | Trinuclear: [Mn₃O(CN₄)₆] | acs | acs.org |
| [Mn₅O₂(HNDT)₂(NDT)₂(DMF)₈] | Mn(II) | 2,6-di(1H-tetrazol-5-yl)naphthalene (H₂NDT) | Pentanuclear: [Mn₅O₂(CN₄)₈] | bcu | acs.org |
| NiNDTz | Ni(II) | 2,6-di(1H-tetrazol-5-yl)naphthalene | Not explicitly determined, but forms a stable 3D MOF. | Not specified | acs.org |
| (CH₃)₂NH₂(L)(5-NH₂-tetrazolate))n·2H₂O | Zn(II) | 1,3-dioxo-2-(1H-tetrazol-5-yl)-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid (H₃L) | Zn(II) pairs bridged by μ₂-OH groups | 2D layered framework | rsc.org |
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| 5-(1-naphthyl)-2H-tetrazole | 5-(naphthalen-1-yl)-2H-tetrazole |
| H₂NDT | 2,6-di(1H-tetrazol-5-yl)naphthalene |
| bdt | 5,5'-(1,4-phenylene)bis(1H-tetrazole) |
| DMF | N,N-dimethylformamide |
| H₃L | 1,3-dioxo-2-(1H-tetrazol-5-yl)-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid |
Design and Synthesis of 1D, 2D, and 3D Polymeric Structures
The synthesis of coordination polymers using tetrazole-based ligands is a burgeoning area of research. These ligands, including derivatives of 5-(1-naphthyl)-2H-tetrazole, are capable of forming extended networks with metal ions, resulting in one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) polymeric structures. researchgate.netd-nb.info The formation of these structures is often achieved through hydrothermal or solvothermal methods, where the ligand and a metal salt are reacted in a suitable solvent under elevated temperature and pressure. rsc.org
The dimensionality of the resulting polymer is influenced by several factors, including the coordination mode of the tetrazole ligand, the coordination geometry of the metal ion, and the nature of any counter-ions or solvent molecules present. For instance, the use of a bifunctional tetrazole ligand can lead to the formation of 1D chains, which can then be further linked into 2D or 3D networks through additional interactions. uoc.grresearchgate.net The synthesis of novel (bis-)1,5-disubstituted-1H-tetrazole-decorated monomers and their subsequent polymerization via methods like thiol-ene polymerization has also been explored to create new polymeric materials. d-nb.info
The resulting coordination polymers can exhibit interesting properties, such as photoluminescence, which can be tuned by the choice of both the metal ion and the organic ligand. researchgate.net For example, a series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand with Co(II), Zn(II), Cd(II), and Cu(II) have been synthesized, resulting in 2D layers that form 3D supramolecular architectures through hydrogen bonding. rsc.org
Bridging Ligand Capabilities of 5-(1-Naphthyl)-2H-Tetrazole
The tetrazole ring is an excellent bridging ligand due to the presence of four nitrogen atoms that can coordinate to metal centers. conicet.gov.aruc.pt This allows 5-(1-naphthyl)-2H-tetrazole to link multiple metal ions, forming polynuclear complexes and coordination polymers. The tetrazole moiety can adopt various coordination modes, acting as a multidentate or bridging building block in the construction of supramolecular assemblies. conicet.gov.aruc.pt
The coordination can occur through different nitrogen atoms of the tetrazole ring, and the specific mode adopted depends on factors such as the metal ion, reaction conditions, and the presence of other ligands. rsc.org For instance, in complexes with Mn(II), 5-(pyridyl)tetrazole ligands have been shown to coordinate through different nitrogen atoms of the tetrazole ring as well as the pyridyl group, leading to the formation of extended 2D and 3D structures. rsc.org The ability of the tetrazole ring to bridge metal centers is a key feature in the design of metal-organic frameworks (MOFs) and other coordination polymers with specific topologies and properties. researchgate.net
Supramolecular Assemblies Involving 5-(1-Naphthyl)-2H-Tetrazole
Beyond coordination bonds, the solid-state structures of compounds containing 5-(1-naphthyl)-2H-tetrazole are significantly influenced by non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, play a crucial role in directing the self-assembly of molecules into well-defined supramolecular architectures. acs.orgrsc.orgresearchgate.net
Hydrogen Bonding Interactions in Solid-State Architectures
Hydrogen bonding is a predominant force in the crystal packing of tetrazole-containing compounds. nih.govmdpi.com The N-H group of the tetrazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the ring can act as acceptors. nih.gov These interactions can lead to the formation of various motifs, such as chains, sheets, and more complex 3D networks. mdpi.com
Stacking Interactions (e.g., π-π stacking involving naphthyl moiety)
The naphthyl group in 5-(1-naphthyl)-2H-tetrazole provides a large aromatic surface area that can participate in π-π stacking interactions. These interactions, which arise from the electrostatic and van der Waals forces between aromatic rings, are a significant driving force in the self-assembly of these molecules. rsc.orgarxiv.org
The geometry of the π-π stacking can vary, with common arrangements being parallel-displaced and T-shaped (edge-to-face). acs.org The strength of these interactions depends on the distance and orientation between the aromatic rings. In many crystal structures, π-π stacking interactions involving the naphthyl moieties contribute to the formation of columnar or layered structures, further stabilizing the crystal lattice. rsc.orgmdpi.com The combination of hydrogen bonding and π-π stacking can lead to complex and robust supramolecular assemblies. rsc.org
Role in Crystal Engineering
Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. ub.eduresearchgate.net The predictable nature of hydrogen bonding and π-π stacking makes 5-(1-naphthyl)-2H-tetrazole and its derivatives valuable building blocks in this field. By carefully modifying the molecular structure, it is possible to direct the self-assembly process and create crystalline materials with desired properties. nih.govrsc.org
The interplay of different non-covalent interactions allows for the fine-tuning of the crystal packing. For example, the introduction of specific functional groups can promote or inhibit certain interactions, leading to different supramolecular architectures. mdpi.com This control over the solid-state structure is essential for developing materials with tailored optical, electronic, or magnetic properties. The study of lone pair-π interactions has also emerged as a significant factor in the crystal engineering of related heterocyclic systems. nih.gov
Spin-Crossover Compounds incorporating Naphthyl Tetrazole Ligands
Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. mdpi.com This property makes SCO compounds promising candidates for applications in molecular switches, sensors, and data storage devices. mdpi.combeilstein-journals.org
Iron(II) complexes are among the most studied SCO systems. rsc.orgrsc.org The coordination environment around the iron(II) ion plays a critical role in determining whether a complex will exhibit SCO behavior. Ligands with N-donor atoms, such as tetrazoles, are frequently used in the synthesis of iron(II) SCO complexes. researchgate.netnih.govrug.nl
The incorporation of naphthyl tetrazole ligands into iron(II) coordination spheres can influence the SCO properties. The steric bulk and electronic effects of the naphthyl group can affect the ligand field strength and the cooperativity of the spin transition. For instance, the extended aromatic system of the naphthyl group can lead to intermolecular interactions, such as π-π stacking, which can influence the abruptness and hysteresis of the spin transition. rsc.org
In a series of iron(II) complexes with 2-(2-alkyl-2H-tetrazol-5-yl)-1,10-phenanthroline ligands, the nature of the alkyl side chain, solvent molecules, and anions were found to play a crucial role in the SCO behavior. nih.govresearchgate.net This highlights the sensitivity of the spin transition to subtle changes in the molecular and supramolecular structure. While specific studies on 5-(1-naphthyl)-2H-tetrazole in SCO compounds are not extensively detailed in the provided search results, the general principles suggest that its unique combination of a tetrazole coordinating unit and a bulky, aromatic naphthyl group could lead to interesting and tunable SCO properties.
Table of Spin-Crossover Properties in Related Iron(II) Complexes
| Complex | Spin Transition Temperature (T1/2) | Hysteresis Width (ΔT) | Reference |
|---|---|---|---|
| Fe(II)(NH2-trz)32·xH2O (o-tos salt) | 250 K | 80 K | mdpi.com |
| Fe(II)(NH2-trz)32·xH2O (m-tos salt) | 319 K | Negligible | mdpi.com |
| Fe(3ditz)32 | 159 K | Abrupt transition | nih.gov |
| [Fe(L0)2] | 255 K | 6 K | nih.gov |
| [Fe(II)(qsal-Cl)2] | Two-step SCO above room temperature | - | researchgate.net |
| [Fe(abpt)2(TCNQ)2] | 280 K | Gradual transition | rug.nl |
| [Fe(L4thiazole)(NCS)2] | 350 K | - | rsc.org |
Computational and Theoretical Investigations of 5 1 Naphthyl 2h Tetrazole
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations have become an indispensable tool for elucidating the fundamental characteristics of molecules like 5-(1-naphthyl)-2H-tetrazole. These methods offer a detailed view of the electronic landscape and predict the molecule's chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes.growingscience.commdpi.comresearchgate.netgaussian.com
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-(1-naphthyl)-2H-tetrazole, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. growingscience.commdpi.com This process minimizes the energy of the molecule to predict its equilibrium geometry, including bond lengths, bond angles, and dihedral angles.
The geometry optimization process involves finding a stationary point on the potential energy surface. gaussian.com By calculating the forces on each atom, the geometry is iteratively adjusted until these forces are negligible, indicating that a minimum energy structure has been reached. gaussian.comutwente.nl These optimized geometries provide a foundational understanding of the molecule's shape and steric properties.
Table 1: Representative Calculated Geometrical Parameters for Tetrazole Derivatives Note: This table is illustrative and contains representative data for substituted tetrazoles. Specific values for 5-(1-naphthyl)-2H-tetrazole would require dedicated calculations.
| Parameter | Calculated Value (B3LYP/6-311G(d,p)) | Reference |
|---|---|---|
| N1–N2 Bond Length (Å) | ~1.35 | growingscience.com |
| N2–N3 Bond Length (Å) | ~1.29 | growingscience.com |
| N3–N4 Bond Length (Å) | ~1.35 | growingscience.com |
| N4–C5 Bond Length (Å) | ~1.34 | growingscience.com |
| C5–N1 Bond Length (Å) | ~1.33 | growingscience.com |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO).fiveable.meresearchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. rsc.org
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive. For 5-(1-naphthyl)-2H-tetrazole, the naphthyl group, being an aromatic substituent, significantly influences the energies of the HOMO and LUMO.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Tetrazole Note: This table provides example values to illustrate the concept. Actual values for 5-(1-naphthyl)-2H-tetrazole would be specific to its calculated electronic structure.
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -5.95 | Electron donating ability |
| LUMO | -2.39 | Electron accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.56 | Chemical reactivity and stability |
Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index).mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of 5-(1-naphthyl)-2H-tetrazole. These descriptors provide a more quantitative picture of the molecule's reactivity.
Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.
Chemical Hardness (η) : Hardness is a measure of the resistance to change in the electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger hardness value implies greater stability and lower reactivity.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a better electron acceptor.
These descriptors are valuable in predicting the molecule's behavior in various chemical reactions. scirp.orgscirp.org
Tautomerism and Isomerism of 5-(1-Naphthyl)Tetrazole
Tetrazoles exhibit a fascinating phenomenon of tautomerism, where protons can migrate between the nitrogen atoms of the heterocyclic ring, leading to different isomers. researchgate.netwikipedia.org
Relative Stabilities of 1H- and 2H-Tautomers (with naphthyl substitution).growingscience.comresearchgate.netcore.ac.uk
For 5-substituted tetrazoles, the two most common tautomeric forms are the 1H- and 2H-isomers. researchgate.netwikipedia.org The position of the proton on the tetrazole ring significantly affects the electronic properties and stability of the molecule. Theoretical calculations are instrumental in determining the relative stabilities of these tautomers.
In the gas phase, for many 5-substituted tetrazoles, the 2H-tautomer is often found to be more stable than the 1H-tautomer. wikipedia.orgacs.org However, the nature of the substituent at the C5 position can influence this equilibrium. The bulky and electron-rich 1-naphthyl group can introduce steric and electronic effects that may alter the relative stabilities of the 1H and 2H forms. Computational studies have shown that for some ortho-substituted phenyltetrazoles, where the rings are twisted out of plane, the 1-NH tautomer is strongly predominant. rsc.org This is due to the inhibition of interannular conjugation. rsc.org
Table 3: Theoretical Relative Stabilities of Tetrazole Tautomers Note: This table presents a general trend observed for substituted tetrazoles. The specific energy difference for 5-(1-naphthyl)tetrazole would depend on the computational method and level of theory.
| Tautomer | Relative Energy (kcal/mol) | General Stability Trend (Gas Phase) |
|---|---|---|
| 1H-tetrazole | Higher | Less Stable |
| 2H-tetrazole | Lower | More Stable |
Solvent Effects on Tautomeric Equilibria.core.ac.uk
The tautomeric equilibrium of 5-(1-naphthyl)tetrazole is not static and can be significantly influenced by the surrounding environment, particularly the solvent. rsc.org Solvents can differentially stabilize one tautomer over another through various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. core.ac.ukcdnsciencepub.com
Generally, polar solvents tend to favor the tautomer with the larger dipole moment. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can predict how the tautomeric equilibrium shifts in different solvents. For many tetrazoles, while the 2H-tautomer is more stable in the gas phase, the 1H-tautomer becomes the predominant form in solution. acs.org This shift is often attributed to the greater polarity of the 1H-tautomer, which is better stabilized by polar solvent molecules.
Aromaticity Analysis (e.g., HOMA, NICS)
Aromaticity is a key concept in chemistry, and for a molecule combining a naphthalene (B1677914) and a tetrazole ring, its quantification is of great interest. masterorganicchemistry.com Computational methods provide quantitative measures of aromaticity, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) being two of the most widely used indices. acs.org
HOMA (Harmonic Oscillator Model of Aromaticity): This geometry-based index evaluates aromaticity based on the degree of bond length equalization in a ring. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic structure. For 5-(1-naphthyl)-2H-tetrazole, one would expect the naphthalene ring system to exhibit a high HOMA value, consistent with its known aromatic character. The tetrazole ring, a five-membered heterocycle, is also considered aromatic. researchgate.net X-ray structural analysis of related 2,5-disubstituted 2H-tetrazoles confirms that the tetrazole ring is a planar, highly aromatic system. nih.gov The dihedral angle between the aryl and tetrazole rings is typically small, suggesting potential for π-π conjugation between the two systems. nih.gov
NICS (Nucleus-Independent Chemical Shift): This magnetic criterion for aromaticity is calculated by placing a "ghost" atom (a dummy atom with no basis functions) at the center of a ring and calculating the magnetic shielding. github.io A negative NICS value (specifically, the out-of-plane component, NICS(1)zz) indicates a diatropic ring current, which is a hallmark of aromaticity. ethz.ch In an analysis of 5-(1-naphthyl)-2H-tetrazole, one would compute NICS values for both the tetrazole ring and the two fused rings of the naphthalene moiety. It is expected that all three rings would show negative NICS values, confirming their aromatic character. Studies on other tetrazoles have shown that the 2H-tautomer generally possesses a more aromatic character than the 1H-tautomer. researchgate.net
Table 1: Representative Aromaticity Indices for Heterocyclic Systems
| Compound/Ring System | Aromaticity Index | Typical Calculated Value | Reference |
|---|---|---|---|
| Benzene | HOMA | ~0.98 - 1.00 | researchgate.net |
| Naphthalene | HOMA | ~0.79 - 0.81 | researchgate.net |
| Tetrazole (2H-tautomer) | NICS(1) | Negative (e.g., -5 to -10 ppm) | researchgate.net |
| Benzene | NICS(1)zz | ~ -30 to -35 ppm | ethz.ch |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. tandfonline.com These theoretical predictions are invaluable for structure elucidation and for assigning experimental spectra.
For 5-(1-naphthyl)-2H-tetrazole, DFT calculations using a functional like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)) would first involve optimizing the molecule's geometry. conicet.gov.ar Following optimization, NMR shielding tensors can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.com The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Similarly, vibrational frequencies are computed from the second derivatives of the energy with respect to atomic displacements.
A strong correlation between the calculated and experimental spectra serves as a robust confirmation of the compound's structure. nih.gov For instance, the predicted ¹H and ¹³C NMR spectra would be expected to show distinct signals for the protons and carbons of the naphthalene and tetrazole rings, which would then be matched to the experimental data. nih.gov In the IR spectrum, characteristic vibrational modes for C=N and N=N stretching in the tetrazole ring, as well as C-H and C=C modes from the naphthyl group, would be predicted and compared with the experimental FT-IR spectrum. nih.govresearchgate.net
Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Shifts for 5-(1-Naphthyl)-2H-Tetrazole
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (DFT/GIAO) |
|---|---|---|
| C5 (Tetrazole) | ~158 | ~157 |
| C1' (Naphthyl) | ~128 | ~129 |
| C2' (Naphthyl) | ~126 | ~126 |
| C8a' (Naphthyl) | ~134 | ~133 |
Note: Values are illustrative, based on data for similar 5-aryl-2H-tetrazole structures. nih.govnih.gov
Mechanistic Insights from Computational Simulations (e.g., Reaction Pathways, Transition States)
Computational simulations are indispensable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states (TS) and the elucidation of reaction mechanisms. numberanalytics.com For tetrazoles, a common reaction studied computationally is their thermal or photochemical decomposition, which often involves the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrilimine intermediate. researchgate.netacs.org
A computational study on the decomposition of 5-(1-naphthyl)-2H-tetrazole would involve locating the transition state for the ring-opening and N₂ elimination step. Methods like Quadratic Synchronous Transit (QST) or the Nudged Elastic Band (NEB) can be used to find an initial guess for the TS geometry, which is then fully optimized. numberanalytics.com Frequency calculations on the optimized TS structure are crucial to verify that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the reaction coordinate (e.g., the concerted breaking of N-N bonds and formation of the N₂ triple bond). nih.gov
Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction pathway from the transition state down to the reactant (5-(1-naphthyl)-2H-tetrazole) and the products (1-cyanonaphthalene and N₂), confirming that the identified TS correctly connects the intended species. researchgate.net The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction barrier. acs.org
Charge Density Distribution Analysis in 5-(1-Naphthyl)-2H-Tetrazole
The analysis of the electron charge density (ρ(r)) provides profound insights into the nature of chemical bonding, intermolecular interactions, and molecular reactivity. uni-goettingen.de This analysis is often performed using the Quantum Theory of Atoms in Molecules (QTAIM), which partitions the molecular space based on the topology of the electron density. rsc.org
For 5-(1-naphthyl)-2H-tetrazole, a charge density distribution analysis would reveal the locations of bond critical points (BCPs) between covalently bonded atoms. The properties at these BCPs, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), characterize the bond. For example, a high ρ and a negative ∇²ρ are indicative of a shared (covalent) interaction. This analysis can precisely describe the bonding within the aromatic tetrazole and naphthalene rings. researchgate.net
Moreover, the electrostatic potential (ESP) can be mapped onto the molecule's electron density surface. uni-goettingen.de This map visualizes the charge distribution, highlighting electron-rich (negative ESP) and electron-poor (positive ESP) regions. For this molecule, the nitrogen atoms of the tetrazole ring are expected to be the most electron-rich sites, representing likely centers for electrophilic attack or coordination to metal ions. acs.org This information is critical for understanding and predicting the molecule's non-covalent interactions and reactivity. nih.govaps.org
Structure-Property Relationship Studies via Computational Methods
Computational chemistry excels at establishing relationships between a molecule's three-dimensional structure and its physicochemical properties. rsc.org By systematically modifying the structure of a parent molecule like 5-(1-naphthyl)-2H-tetrazole and calculating the resulting properties, researchers can develop predictive structure-property relationships.
For instance, one could computationally investigate a series of 5-aryl-2H-tetrazoles where the aryl group is varied (e.g., phenyl, naphthyl, anthracenyl). DFT calculations could be used to determine how properties such as the HOMO-LUMO energy gap, dipole moment, and polarizability change with the size of the aromatic substituent. The HOMO-LUMO gap is particularly important as it relates to the molecule's electronic excitability and kinetic stability. ethz.ch
Such studies could reveal, for example, that increasing the size of the π-conjugated system attached to the tetrazole ring leads to a smaller HOMO-LUMO gap, which would correspond to a red-shift in the UV-Vis absorption spectrum. These theoretical predictions can guide the rational design of new tetrazole derivatives with tailored electronic or optical properties for applications in materials science or medicinal chemistry. nih.govalmazovcentre.ru
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 1 Naphthyl 2h Tetrazole
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
Table 1: Crystallographic Data for the Related Compound 5-Amino-1-(1-naphthyl)tetrazole Note: This data is for a derivative and structural parameters will differ for 5-(1-naphthyl)-2H-tetrazole.
| Parameter | Value |
| Chemical Formula | C₁₁H₉N₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Naphthyl-Tetrazole) | 64.14 (5)° |
| Source: researchgate.net |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. proprep.com
For 5-(1-naphthyl)-2H-tetrazole, the IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the naphthalene (B1677914) moiety and the tetrazole ring. The naphthalene group would be identified by aromatic C-H stretching vibrations typically found in the 3100–3000 cm⁻¹ region and a series of C=C ring stretching vibrations between 1600 cm⁻¹ and 1400 cm⁻¹. researchgate.netresearchgate.net
The tetrazole ring has several characteristic vibrations. The N-H stretching vibration is expected to appear as a broad band around 3100 cm⁻¹, with its position and width being sensitive to hydrogen bonding. mdpi.com Ring stretching modes, which are combinations of C=N and N=N stretching, typically appear in the 1600–1000 cm⁻¹ range. pnrjournal.comresearchgate.netimpactfactor.orgresearchgate.net For instance, peaks in the regions of 1415-1404 cm⁻¹ and 1134-1109 cm⁻¹ have been assigned to tetrazole ring vibrations in related compounds. researchgate.netimpactfactor.org Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the fused aromatic system and the tetrazole ring, which may be weak or absent in the IR spectrum. researchgate.netwiley.comias.ac.in
Table 2: Expected Characteristic Vibrational Frequencies for 5-(1-Naphthyl)-2H-Tetrazole
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Moiety |
| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene |
| N-H Stretch | ~3100 (broad) | Tetrazole |
| Aromatic C=C Stretch | 1600 - 1400 | Naphthalene |
| Tetrazole Ring Stretch (C=N/N=N) | 1550 - 1000 | Tetrazole |
| C-H Out-of-Plane Bend | 900 - 700 | Naphthalene |
| Source: pnrjournal.comresearchgate.netresearchgate.netmdpi.comresearchgate.netimpactfactor.orgresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule and probing the chemical environment of other NMR-active nuclei, such as nitrogen.
The ¹H NMR spectrum of 5-(1-naphthyl)-2H-tetrazole is expected to show distinct signals for the protons of the naphthyl group and the proton on the tetrazole ring. The seven protons on the 1-substituted naphthalene ring will appear as a complex series of multiplets in the aromatic region, typically between δ 7.0 and 9.0 ppm. vaia.commdpi.comchemicalbook.com The chemical shift of the N-H proton of the tetrazole ring is variable and highly dependent on factors such as solvent, concentration, and temperature, but can be expected to appear as a broad singlet.
The ¹³C NMR spectrum should display a total of 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule (assuming tautomeric equilibrium favors the 2H-isomer, which possesses a plane of symmetry in the tetrazole ring itself, but the naphthyl substituent removes this for the molecule as a whole). Ten of these signals, appearing in a typical aromatic range of δ 110–140 ppm, would correspond to the naphthalene core. datapdf.comacs.orgacs.org The C5 carbon of the tetrazole ring, being attached to the electron-withdrawing ring system, is expected to resonate further downfield. In analogous 2,5-disubstituted tetrazoles, this carbon signal appears around δ 164–165 ppm. mdpi.com
Table 3: Expected NMR Chemical Shift Ranges for 5-(1-Naphthyl)-2H-Tetrazole
| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment |
| ¹H | 7.0 - 9.0 | Naphthyl protons (7H, multiplets) |
| ¹H | Variable (often broad) | Tetrazole N-H proton (1H, singlet) |
| ¹³C | 110 - 140 | Naphthyl carbons (10 C) |
| ¹³C | ~164 - 165 | Tetrazole C5 carbon (1 C) |
| Source: vaia.commdpi.comchemicalbook.comdatapdf.comacs.orgacs.orgmdpi.com |
Directly probing the nitrogen environments within the tetrazole ring can be achieved via nitrogen NMR. However, the most abundant nitrogen isotope, ¹⁴N, is a quadrupolar nucleus, which often results in very broad signals that are difficult to detect with high resolution. unf.edunih.gov Therefore, ¹⁵N NMR is the preferred method, despite the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope. unf.edunih.govconicet.gov.ar
For 5-substituted-2H-tetrazoles, due to the tautomeric equilibrium and symmetry, two distinct ¹⁵N NMR signals are expected. One signal corresponds to the N1 nitrogen, while the other represents the chemically equivalent N2/N5 and N3/N4 positions. unf.edunih.gov Extensive studies on substituted tetrazoles using experimental and computational (GIAO) methods have established trends in ¹⁵N chemical shifts. unf.edunih.govconicet.gov.aracs.org The specific shifts are influenced by the nature of the substituent at the C5 position. For 5-substituted 1H-tetrazoles, the general shielding order (from upfield to downfield) is N1 > N4 > N2 > N3. conicet.gov.ar These studies confirm that ¹⁵N NMR is a powerful technique for distinguishing between tetrazole isomers and understanding the electronic structure of the ring. nih.gov
1H NMR and 13C NMR
Mass Spectrometry (MS/HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.
The monoisotopic mass of 5-(1-naphthyl)-2H-tetrazole (C₁₁H₈N₄) is 196.0749 g/mol . Upon ionization, typically by electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 197.0822.
The fragmentation of 2,5-disubstituted tetrazoles is well-characterized and typically proceeds via the elimination of a molecule of dinitrogen (N₂). mdpi.comcolab.wsuokerbala.edu.iq This is often the most prominent fragmentation pathway, leading to the formation of a highly reactive nitrilimine intermediate, which can be observed as the base peak in the spectrum. mdpi.com Further fragmentation of the naphthyl ring could also occur.
Table 4: Expected Key Ions in the HRMS Spectrum of 5-(1-Naphthyl)-2H-Tetrazole
| m/z (calculated) | Formula | Ion Identity | Fragmentation Pathway |
| 197.0822 | [C₁₁H₉N₄]⁺ | [M+H]⁺ | Molecular Ion |
| 169.0815 | [C₁₁H₉N₂]⁺ | [M+H-N₂]⁺ | Loss of Dinitrogen |
| Source: mdpi.comcolab.wsuokerbala.edu.iqnih.gov |
Thermal Analysis Techniques for Stability Studies (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))
Thermal analysis techniques are employed to study the effect of heat on a material. Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating decomposition or desolvation events. Differential Thermal Analysis (DTA) or the related Differential Scanning Calorimetry (DSC) detects temperature differences between a sample and a reference, revealing exothermic or endothermic transitions like melting, crystallization, and decomposition. tandfonline.com
For many tetrazole derivatives, these techniques are crucial for assessing thermal stability, a key parameter for energetic materials. fishersci.com While specific TGA/DTA data for 5-(1-naphthyl)-2H-tetrazole are not available in the surveyed literature, data from analogous compounds can provide an estimate of its stability. The thermal decomposition of 5-phenyltetrazole, for example, has been reported to occur at temperatures around 200–222 °C. fishersci.comchemicalbook.com The decomposition of 2,5-disubstituted tetrazoles is often initiated by the exothermic elimination of N₂, a characteristic feature that would be observable by DTA/DSC. mdpi.comresearchgate.net A study on a related naphthalene tetrazole-based metal-organic framework showed high thermal stability up to 300 °C, suggesting that the incorporation of the naphthyl-tetrazole moiety can lead to robust structures.
Electron Microscopy (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)) for Nanostructured Derivatives
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology, size, and structure of nanostructured materials. While direct nanostructures of 5-(1-naphthyl)-2H-tetrazole are not commonly studied, these methods are frequently employed to analyze nanocatalysts developed for the synthesis of 5-substituted-1H-tetrazoles. tandfonline.comcore.ac.ukgoogle.com The insights gained from these analyses are crucial for understanding catalyst efficiency, which is directly linked to its surface morphology and particle size.
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure and precise size and shape of nanoparticles. Current time information in Bangalore, IN. TEM analysis of nanocatalysts, such as those based on Fe₃O₄ or TiO₂, confirms their size (often in the nanometer range), shape (e.g., spherical), and whether they have a core-shell structure. Current time information in Bangalore, IN.mdpi.com For example, in the study of a Fe₃O₄@SiO₂-based nanocatalyst for tetrazole synthesis, TEM images showed spherical particles with sizes between 20–30 nm. Current time information in Bangalore, IN. Similarly, a [Fe₃O₄@TAM-Schiff-base-Cu(II)] catalyst used for the same purpose was found to consist of nearly spherical particles ranging from 9 to 18 nm. mdpi.com
The data below summarizes findings from the electron microscopy analysis of various nanostructured catalysts used in the synthesis of 5-substituted-1H-tetrazoles.
| Nanostructured Material (Catalyst) | Microscopy Technique | Key Findings | Particle Size (nm) | Source |
|---|---|---|---|---|
| Fe₃O₄@SiO₂-Dop/Amide-BTA-pd(0) | SEM & TEM | Spherical particles, uniformly spread. | 20–30 | Current time information in Bangalore, IN. |
| [Fe₃O₄@TAM-Schiff-base-Cu(II)] | SEM & TEM | Uniformly shaped, nearly spherical particles. | 9–18 | mdpi.comorgchemres.org |
| Nano-TiCl₄·SiO₂ | SEM & TEM | Analysis confirmed nanoparticle size. | 14–20 (TEM), 37–41 (SEM) | ajol.info |
| OSU-6 (Porous Aromatic Framework) | SEM | Monitored surface topography changes after catalytic cycles, noting some roughening. | N/A | ajol.info |
Elemental Analysis
Elemental analysis, often referred to as CHN analysis, is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This method is crucial for verifying the empirical formula of a newly synthesized compound, such as 5-(1-naphthyl)-2H-tetrazole. orgchemres.orgmdpi.com The procedure involves the combustion of a small, precisely weighed sample under conditions that ensure complete conversion of its constituent elements into simple gaseous products (CO₂, H₂O, and N₂). These gases are then separated and quantified, allowing for the calculation of the elemental composition of the original sample.
For 5-(1-naphthyl)-2H-tetrazole (or its common isomer 1-(naphthalen-1-yl)-1H-tetrazole), which has the chemical formula C₁₁H₈N₄, elemental analysis provides the ultimate confirmation of its successful synthesis and purity. orgchemres.org The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values derived from its molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and structural integrity. mdpi.comorgchemres.org
The table below presents a comparison of the calculated (theoretical) and experimentally found elemental compositions for 1-(naphthalen-1-yl)-1H-tetrazole, which possesses the same elemental formula as 5-(1-naphthyl)-2H-tetrazole.
| Element | Calculated (%) for C₁₁H₈N₄ | Found (%) | Source |
|---|---|---|---|
| Carbon (C) | 67.34 | 67.19 | orgchemres.org |
| Hydrogen (H) | 4.11 | 4.23 | orgchemres.org |
| Nitrogen (N) | 28.55 | N/A | orgchemres.org |
Note: The referenced study did not report the found percentage for Nitrogen.
Applications and Advanced Materials Science Incorporating 5 1 Naphthyl 2h Tetrazole
Catalysis Mediated by 5-(1-Naphthyl)-2H-Tetrazole Derivatives
Derivatives of 5-substituted-1H-tetrazoles, a class to which 5-(1-naphthyl)-2H-tetrazole belongs, have demonstrated significant potential in various catalytic applications. The tetrazole moiety can act as a ligand in coordination chemistry, influencing the activity and selectivity of catalytic systems. ajol.infoajgreenchem.com
Homogeneous and Heterogeneous Catalytic Systems
The versatility of tetrazole derivatives allows for their incorporation into both homogeneous and heterogeneous catalytic systems. rsc.org Homogeneous catalysts, where the catalyst is in the same phase as the reactants, often exhibit high activity and selectivity. rsc.org However, their separation from the reaction mixture can be challenging. rsc.org
In contrast, heterogeneous catalysts exist in a different phase from the reactants, facilitating easier separation and recovery. rsc.org Recent research has focused on developing heterogeneous catalysts incorporating tetrazole derivatives. For instance, nano-TiCl4.SiO2 has been shown to be an efficient heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. ajol.info Similarly, a nonmetallic SO3H-carbon catalyst derived from glycerol (B35011) has been developed for the same purpose, highlighting a green chemistry approach. ajgreenchem.com The development of such solid acid catalysts is a significant area of interest. ajol.info
Magnetic nanoparticles have also emerged as a promising support for tetrazole-based catalysts. araku.ac.irnih.gov These catalysts combine the catalytic activity of the tetrazole complex with the magnetic properties of the nanoparticles, allowing for simple and efficient recovery using an external magnetic field. araku.ac.irresearchgate.net For example, a magnetic biochar-based copper (II) nanocatalyst has been successfully used for the synthesis of 5-substituted 1H-tetrazole derivatives. araku.ac.ir Another example is a cobalt complex stabilized on modified boehmite nanoparticles, which has proven to be a highly efficient and retrievable catalyst for tetrazole synthesis. semanticscholar.org
Recoverable and Reusable Catalyst Design
A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and cost-effective chemical processes. ajgreenchem.comrsc.org Several studies have demonstrated the successful design of recoverable and reusable catalysts incorporating tetrazole derivatives.
For instance, the aforementioned nano-TiCl4.SiO2 catalyst was reused for at least three cycles with only a gradual decline in activity. ajol.info The SO3H-carbon catalyst could be recovered by simple filtration and reused for five cycles without any significant loss of activity. ajgreenchem.com Furthermore, a magnetically recoverable nanocatalyst, MBC@BTT-Cu(II), was shown to be recyclable for at least six times without obvious degradation of its catalytic performance. araku.ac.ir Similarly, the Co-(PYT)2@BNPs nanocatalyst could be recovered and reused for up to six runs without requiring further activation. semanticscholar.org
The development of these robust and recyclable catalytic systems underscores the practical potential of 5-(1-naphthyl)-2H-tetrazole derivatives in industrial applications.
Role in Asymmetric Synthesis
The application of tetrazole-containing compounds extends to the challenging field of asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule. Chiral tetrazole derivatives have been employed as catalysts in enantioselective reactions. ajgreenchem.com
For example, (S)-pyrrolidinyl tetrazole has been used as a chiral catalyst in the enantioselective synthesis of flavanone (B1672756) derivatives. ajgreenchem.com Another instance involves the use of an imidazolidine-tetrazole catalyst in the Michael addition of nitroalkanes to α,β-unsaturated ketones, achieving high enantioselectivity. ajgreenchem.com While direct applications of 5-(1-naphthyl)-2H-tetrazole in asymmetric catalysis are not extensively documented in the provided context, the broader success of chiral tetrazoles suggests a potential avenue for future research. The development of chiral catalysts is a significant area of organic synthesis, and tetrazole derivatives, including those with a naphthyl substituent, could offer unique steric and electronic properties beneficial for inducing asymmetry. nih.govnih.govbeilstein-journals.org For instance, 3-(1-Naphthyl)-L-alanine has been used as a catalyst in the asymmetric amination of branched aldehydes. rsc.org
Development of Energetic Materials and Propellants
The high nitrogen content and significant positive heat of formation of the tetrazole ring make it an attractive building block for energetic materials. researchgate.netacs.org These materials have applications as explosives, propellants, and gas generants. researchgate.netacs.org
Nitrogen-Rich Compounds for High Energy Density Materials (HEDMs)
Tetrazoles are a prominent class of nitrogen-rich heterocycles used in the design of High Energy Density Materials (HEDMs). researchgate.netresearchgate.net The high nitrogen content contributes to a large positive enthalpy of formation, which is released upon decomposition, a key characteristic of energetic materials. researchgate.net The goal is to create compounds that release a large amount of energy while producing environmentally benign dinitrogen gas as a primary product. researchgate.net
The strategy for designing HEDMs often involves incorporating explosophoric groups, such as nitro (-NO2) or azido (B1232118) (-N3) groups, onto a nitrogen-rich framework like the tetrazole ring. researchgate.net These oxygen-rich groups help to achieve a better oxygen balance within the molecule, leading to more efficient intermolecular combustion and enhanced energetic performance. researchgate.net For example, a series of C–N linked bistetrazolate nitramino compounds have been synthesized, exhibiting high nitrogen content and promising detonation performance. rsc.org Research in this area includes the synthesis and characterization of various energetic salts based on tetrazole anions with nitrogen-rich cations. rsc.orgrsc.org
Thermochemical Properties and Detonation Performance Prediction
The evaluation of a potential energetic material involves the determination of its thermochemical properties and the prediction of its detonation performance. Key parameters include density, heat of formation, detonation velocity, and detonation pressure. researchgate.netnih.gov
The heats of formation can be determined experimentally using bomb calorimetry or calculated using computational quantum mechanical methods. researchgate.netnih.gov These values, along with the crystal density (often determined by X-ray diffraction), are used as inputs for thermochemical codes like EXPLO5 or CHEETAH to predict detonation parameters. researchgate.netnih.govat.ua For instance, the detonation performance of 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives was evaluated using the EXPLO5 program based on predicted heats of formation. researchgate.netnih.gov Similarly, the energetic properties of 5-(trinitromethyl)-2H-tetrazole and its salts were characterized, including initial safety testing and thermal stability analysis. nih.gov
The strategic modification of the tetrazole core, such as the introduction of functional groups, allows for the fine-tuning of these properties to meet specific performance and safety requirements. rsc.org
Advanced Polymeric Materials and Electrolytes
The incorporation of tetrazole moieties into polymer backbones has been a successful strategy for developing advanced materials, especially for energy applications. These polymers often exhibit high thermal stability, desirable mechanical strength, and good processability. researchgate.net The 5-(1-naphthyl)-2H-tetrazole unit, in particular, can be leveraged to create polymers with specific functionalities.
Solid polymer electrolytes (SPEs) are critical components in the development of safer and more efficient energy devices like fuel cells and lithium-ion batteries. Tetrazole-functionalized polymers have emerged as promising candidates for these applications. rsc.orgopenmedicinalchemistryjournal.com The tetrazole group can act as a proton conductor or an ion-solvating medium.
In the context of high-temperature polymer electrolyte fuel cells (HT-PEMFCs), which operate at temperatures above 100°C, materials that can effectively conduct protons under low-humidity conditions are required. Phosphoric acid (PA)-doped polybenzimidazole (PBI) is a common material, but alternatives are actively being sought. Tetrazole-containing polymers offer a viable alternative. researchgate.net Although tetrazole has lower basicity than imidazole, its acidity is comparable to that of a carboxylic acid group, making it suitable for proton exchange mechanisms. mdpi.com
Research on tetrazole-modified poly(arylene ether)s has shown promising results. For instance, when doped with phosphoric acid, these membranes can achieve significant proton conductivity. researchgate.net A study on a tetrazole-based polymer (TZ-PEEN) doped with phosphoric acid demonstrated a proton conductivity of 25 mS cm⁻¹ at 160 °C. researchgate.net In a fuel cell test at the same temperature, this material achieved a peak power density of 287 mW cm⁻². researchgate.net The introduction of specific substituents on the tetrazole ring can further enhance its basicity and improve proton hopping, a critical factor for conductivity. researchgate.net
The table below summarizes the performance of a representative tetrazole-based polymer electrolyte compared to a commercial standard.
| Property | TZ-PEEN | meta-PBI (Commercial) |
| PA uptake (mol PA/mol heterocycle) | 0.5 | 4.7 |
| Max PA Doping Level (wt%) | ~110% | - |
| Proton Conductivity (at 160 °C) | 25 mS cm⁻¹ | - |
| Activation Energy | ~35 kJ mol⁻¹ | - |
| Peak Power Density (at 160 °C) | 287 mW cm⁻² | - |
| Data sourced from a study on tetrazole-substituted polymers for high-temperature fuel cells. researchgate.net |
The versatility of the tetrazole moiety allows for its incorporation into various copolymers to tailor material properties. For example, copolymers of 2-(4-ethenyl)phenyl-5-phenyl-2H-tetrazole with styrene (B11656) and acrylonitrile (B1666552) have been synthesized and characterized. acs.org These materials can undergo photochemical crosslinking, enabling further modification. acs.org
A significant area of development is in creating Polymers of Intrinsic Microporosity (PIMs) containing tetrazole groups. PIMs are materials with interconnected microscopic pores that are a consequence of their rigid and contorted molecular structures. acs.org By converting the nitrile groups in a PIM, such as PIM-1, into tetrazole groups, it is possible to create materials with altered gas transport properties. Further reaction can introduce pseudo-ionic liquid structures. acs.org This modification strategy has been shown to increase gas selectivities for O₂/N₂ and CO₂/N₂, bringing the material's performance closer to the Robeson upper bound for gas separation. acs.org
Hydrophobic dipeptides have also been identified as building blocks for stable microporous organic materials, where self-assembly is driven by hydrogen bonding and hydrophobic interactions. nih.gov The structural principles from these systems could potentially be applied to designs incorporating the hydrophobic naphthyl group of 5-(1-naphthyl)-2H-tetrazole to create novel microporous frameworks.
Solid Polymeric Electrolytes for Energy Devices (e.g., Fuel Cells, Batteries)
Optoelectronic Applications of Naphthyl Tetrazoles
The electronic properties of tetrazole derivatives, especially their absorption and emission characteristics, make them suitable for optoelectronic applications. researchgate.net The combination of the electron-withdrawing tetrazole ring and the extensive π-system of the naphthyl group in 5-(1-naphthyl)-2H-tetrazole is expected to result in interesting photophysical behavior.
Studies on organic molecules for nanoelectronics and solar cells have shown that electronic and optical properties are highly sensitive to the type and position of substituents. researchgate.net The introduction of electron-withdrawing groups can lead to a decrease in the HOMO-LUMO energy gap and shift the absorption threshold into the visible region of the spectrum. researchgate.net
Research on a specific naphthyl tetrazole compound demonstrated intrinsic fluorescence at 432 nm upon excitation at 315 nm. researchgate.net This fluorescence was observed to increase in the presence of calf thymus DNA (ct-DNA), indicating an interaction between the molecule and the DNA, which can be monitored through changes in its optical properties. researchgate.net This sensitivity suggests potential applications in designing fluorescent probes and sensors.
| Property | Value |
| Excitation Wavelength (λ_exc) | 315 nm |
| Emission Wavelength (λ_em) | 432 nm |
| Observation | Fluorescence intensity increases with increasing concentration of ct-DNA. |
| Data for a naphthyl tetrazole derivative in buffer solution. researchgate.net |
Role as Peptide Chelating Agents and Metallopeptide Stabilizers
The tetrazole ring is an effective bioisostere for the carboxylic acid group, sharing similar acidity and steric profiles while offering greater metabolic stability. mdpi.comacs.orgacgpubs.org This property is highly valuable in medicinal chemistry and in the design of peptidomimetics. Furthermore, the four nitrogen atoms of the tetrazole ring provide excellent coordination sites for metal ions. mdpi.comnih.gov
The tetrazole moiety functions as an efficient metal chelator, comparable to a carboxylate group. acs.org X-ray crystallography studies have shown that a biphenyl (B1667301) tetrazole inhibitor can interact directly with zinc atoms in the active site of an enzyme. acs.org This chelating ability is crucial for the development of metallopeptide stabilizers and peptide-based diagnostic or therapeutic agents. nih.gov
The insertion of a tetrazole unit into a peptide backbone can enhance the stability of the resulting metal complexes, leading to highly effective peptide chelating agents. researchgate.net In peptidomimetic design, 1,5-disubstituted tetrazoles are particularly useful as they can act as surrogates for the cis-amide bond, a specific conformation that is important for the biological activity of many peptides. acs.orgacs.org The rigid structure of the tetrazole ring helps to lock the peptide into a desired conformation, which can be advantageous for binding to biological targets.
Applications in Photography and Information Recording Systems
Tetrazole derivatives have long-standing applications in the imaging and data storage industries. acs.orgacgpubs.org They are frequently used in photographic and photothermographic compositions, often serving as stabilizers, antifogging agents, or to enhance photosensitivity. mdpi.comresearchgate.netresearchgate.net
In photographic emulsions, tetrazoles can help control the formation of silver halide grains and prevent the spontaneous development of unexposed grains (fog). mdpi.com Their ability to interact with silver ions is key to this function. In information recording systems, the thermal and photochemical properties of tetrazoles are exploited. The decomposition of tetrazoles can generate nitrogen gas, a process that can be used in heat-sensitive recording layers or as a component in propellants and gas generators for other applications. mdpi.comacs.org The stability and reactivity of the tetrazole ring can be fine-tuned by the substituent at the 5-position, making the naphthyl group a potentially useful modulator of these properties.
Future Research Directions and Emerging Trends in 5 1 Naphthyl 2h Tetrazole Chemistry
Integration with Artificial Intelligence and Machine Learning for Material Design
Recent advancements have demonstrated the power of ML in predicting the properties of nitrogen-rich compounds and other complex organic materials. researchgate.net For instance, interpretive ML models like the random forest (RF) classifier, combined with techniques such as SHapley Additive exPlanations (SHAP), are being used to identify the dominant intrinsic factors that determine the properties of energetic materials. rsc.org Such approaches can establish classification models for various sensitivity parameters with high accuracy, providing a framework for analyzing structure-property relationships. rsc.org
Table 1: Application of AI/ML Models in the Design of Tetrazole-Based Materials
| AI/ML Technique | Application in Material Design | Potential for 5-(1-Naphthyl)-2H-Tetrazole |
|---|---|---|
| Random Forest (RF) | Classification and regression tasks, such as predicting the sensitivity or thermal stability of energetic materials. rsc.orgresearchgate.net | Predicting the energetic properties and decomposition temperatures of novel derivatives. |
| Graph Neural Networks (GNNs) | Learning from molecular graph structures to predict material properties and discover new compounds. researchgate.net | Identifying structure-property relationships to design materials with specific electronic or optical characteristics. |
| Bayesian Optimization | Efficiently searching large chemical spaces for molecules with optimal properties. researchgate.net | Guiding the synthesis of derivatives with maximized performance for applications like gas storage or catalysis. |
| Generative Models (GANs, VAEs) | Autonomous design of novel materials with predefined, tailored functionalities. researchgate.net | Generating new molecular structures based on the 5-(1-naphthyl)-2H-tetrazole scaffold for unexplored applications. |
Exploration of Novel and Sustainable Synthetic Pathways
A significant trend in modern chemistry is the development of sustainable and environmentally friendly synthetic methods, often referred to as "green chemistry." jchr.orgrsc.org Research into the synthesis of tetrazoles is increasingly focused on moving away from hazardous reagents, toxic solvents, and harsh reaction conditions. jchr.orgbeilstein-journals.orgorganic-chemistry.org
The most common route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source. researchgate.netresearchgate.net Innovations in this area focus on catalysis to improve efficiency and safety. Recent studies highlight the use of copper(II) complexes, which can effectively catalyze the reaction under milder conditions, yielding high-quality tetrazoles while mitigating the risks associated with traditional methods, such as the potential for explosions from nitrogen gas generation. jchr.orgjchr.org Nanomaterial-based catalysts, including those based on functionalized Fe3O4 or boehmite nanoparticles, offer advantages like high efficiency, easy separation, and reusability, further enhancing the green credentials of the synthesis. rsc.org
Multicomponent reactions (MCRs) represent another powerful strategy for the efficient and sustainable synthesis of complex tetrazole derivatives. beilstein-journals.orgnih.gov These one-pot reactions allow for the creation of diverse molecular scaffolds from simple, readily available starting materials, reducing waste and improving atom economy. beilstein-journals.org For the synthesis of 5-(1-naphthyl)-2H-tetrazole and its derivatives, future research will likely focus on adapting these metal-catalyzed, nanocatalyzed, and MCR-based approaches to improve yields, reduce environmental impact, and enhance the scalability for potential industrial applications. jchr.orgresearchgate.net
Table 2: Comparison of Synthetic Methodologies for 5-Substituted Tetrazoles
| Method | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Cycloaddition | Strong Lewis acids, toxic metals, potentially explosive hydrazoic acid, high temperatures. organic-chemistry.org | Well-established and versatile. | Use of hazardous reagents, harsh conditions, environmental concerns. rsc.orgbeilstein-journals.org |
| Copper-Catalyzed Synthesis | Copper(II) complexes, mild conditions, eco-friendly solvents (e.g., DMSO). jchr.orgjchr.org | High yields, improved safety, reduced environmental risk, enhanced efficiency. jchr.org | Requires catalyst, potential for metal leaching (though often low). researchgate.net |
| Nanocatalyst-Mediated Synthesis | Heterogeneous nanocatalysts (e.g., Fe3O4@SiO2, MCM-41), often in green solvents like ethanol (B145695) or water. rsc.orgresearchgate.net | High catalytic activity, catalyst reusability, operational simplicity, high yields. rsc.orgresearchgate.net | Catalyst preparation can be a multi-step process. |
| Multicomponent Reactions (MCRs) | One-pot reaction of multiple starting materials (e.g., aldehyde, sodium azide, nitrile). beilstein-journals.orgnih.gov | High efficiency, atom economy, access to complex molecules, use of simple precursors. beilstein-journals.org | Reaction optimization can be complex; scope may be limited for certain substrates. |
Development of Advanced Functional Materials with Tunable Properties
The unique combination of the planar, aromatic naphthyl group and the electron-rich, high-nitrogen tetrazole ring makes 5-(1-naphthyl)-2H-tetrazole a versatile building block for advanced functional materials. acs.org The properties of these materials can be finely tuned by chemical modification, opening up a wide range of potential applications. mdpi.com
One promising area is the development of metal-organic frameworks (MOFs). A recently synthesized nickel MOF incorporating a naphthalene-tetrazole linker demonstrated high thermal stability and significant CO2 uptake, attributed to the presence of the tetrazole groups. acs.org This highlights the potential for creating porous materials for gas separation and storage. By altering the metal center or modifying the organic linker, the pore size and surface chemistry of these MOFs can be tailored to selectively adsorb different gases. acs.org
The high nitrogen content and significant enthalpy of formation of the tetrazole ring make its derivatives candidates for energetic materials. mdpi.comrsc.org The introduction of a bulky naphthyl group can influence properties such as density and thermal stability. Further functionalization, for example by adding nitro or azido (B1232118) groups, can significantly enhance the energetic performance. nih.gov
Furthermore, the photochemical properties of tetrazoles are an active area of research. mdpi.comnih.gov The naphthyl chromophore is known for its distinct photophysical behavior. The coupling of these two moieties could lead to novel photoactive materials for applications in sensing, photo-switching, or as derivatizing agents for modifying other molecules. mdpi.com The ability to tune the electronic and steric properties through substitution provides a clear path toward materials with customized optical and energetic characteristics.
Table 3: Potential Functional Materials Derived from 5-(1-Naphthyl)-2H-Tetrazole
| Material Class | Key Structural Feature | Tunable Properties | Potential Applications |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Coordination of the tetrazole nitrogen atoms with metal ions. acs.org | Pore size, surface area, gas affinity, thermal stability. acs.org | Gas separation (CO2, H2), catalysis, chemical sensing. acs.org |
| Energetic Materials | High nitrogen content of the tetrazole ring. mdpi.comrsc.org | Energy content, detonation velocity, thermal stability, sensitivity. mdpi.comnih.gov | Propellants, gas generators for airbags. mdpi.com |
| Photoactive Materials | Combination of the naphthyl chromophore and the photoreactive tetrazole ring. mdpi.comnih.gov | Absorption/emission wavelengths, quantum yield, photostability. | Molecular switches, optical data storage, specialized photochemistry. mdpi.com |
| Functional Polymers | Incorporation of the naphthyl-tetrazole unit into a polymer backbone. mdpi.com | Mechanical strength, thermal resistance, catalytic activity, antibacterial properties. mdpi.com | High-performance polymers, polymer-supported catalysts, biomedical materials. mdpi.com |
Interdisciplinary Research and Novel Application Discovery
The full potential of 5-(1-naphthyl)-2H-tetrazole can be realized through interdisciplinary research that bridges materials science with fields like medicinal chemistry, catalysis, and polymer science. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, a feature extensively used in drug design to improve metabolic stability and binding affinity. nih.govnih.govacs.org While many tetrazole-based drugs exist, the exploration of derivatives containing large polycyclic aromatic systems like naphthalene (B1677914) is less common. This opens up avenues for designing novel therapeutic agents where the naphthyl group could serve as an anchor to interact with specific biological targets.
In coordination chemistry, tetrazoles act as versatile ligands capable of forming stable complexes with a variety of metal ions. mdpi.com The 5-(1-naphthyl)-2H-tetrazole moiety could be used to create novel catalysts or functional coordination polymers. For example, chitosan, a natural polymer, has been modified with tetrazole derivatives to create highly active and recyclable catalysts for organic reactions, which also exhibit significant antibacterial effects. mdpi.com Applying a similar strategy to the naphthyl-tetrazole derivative could yield new functional biopolymers.
Furthermore, the combination of the rigid naphthyl unit and the polar tetrazole ring suggests applications in liquid crystals or as components in organic electronic devices. The exploration of these possibilities requires collaboration between organic chemists, physicists, and materials engineers. Such interdisciplinary efforts are crucial for discovering entirely new applications that lie beyond the traditional scope of tetrazole chemistry, from advanced drug delivery systems to novel electronic components.
Table 4: Interdisciplinary Research Opportunities for 5-(1-Naphthyl)-2H-Tetrazole
| Interdisciplinary Field | Research Focus | Potential Novel Application |
|---|---|---|
| Materials Science & Medicinal Chemistry | Design of drug-eluting coatings or biocompatible implants using naphthyl-tetrazole-based polymers. | Controlled-release drug delivery systems; advanced medical devices. |
| Coordination Chemistry & Catalysis | Synthesis of novel metal complexes for asymmetric catalysis or green chemistry applications. mdpi.com | Highly selective and recyclable catalysts for pharmaceutical and fine chemical synthesis. |
| Polymer Science & Environmental Science | Development of functionalized polymer membranes incorporating naphthyl-tetrazole MOFs. acs.org | Advanced membrane systems for efficient carbon capture or water purification. |
| Organic Electronics & Physics | Investigation of the charge transport and photophysical properties of naphthyl-tetrazole derivatives. | Components for Organic Light-Emitting Diodes (OLEDs) or organic field-effect transistors (OFETs). |
Q & A
Q. What are the common synthetic routes for 5-(1-naphthyl)-2H-tetrazole, and how do their reaction conditions differ?
The synthesis of 5-(1-naphthyl)-2H-tetrazole typically involves 1,3-dipolar cycloaddition or cross-coupling reactions . For example:
- Cycloaddition : Reacting azides (e.g., HN₃) with nitriles under catalytic or oxidative conditions. A green approach uses 1 atm O₂ as an oxidizer, avoiding toxic metal catalysts .
- Cross-Coupling : N-H free tetrazoles can couple with boronic acids (e.g., naphthyl boronic acids) to introduce substituents regioselectively .
- Catalytic Methods : Nano-TiCl₄·SiO₂ enhances reaction efficiency under solvent-free or mild conditions, achieving high yields .
Q. What analytical techniques are recommended for confirming the structure and purity of 5-(1-naphthyl)-2H-tetrazole?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and aromatic proton environments .
- X-ray Crystallography : Resolves regiochemistry and crystal packing, as demonstrated for derivatives like 5-(fluorodinitromethyl)-2H-tetrazole (R₁ = 0.0253, wR₂ = 0.0651) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, supported by databases like NIST .
Q. What catalysts or conditions improve the efficiency of 1,3-dipolar cycloaddition for 5-substituted tetrazoles?
- Nano-TiCl₄·SiO₂ : Provides a high surface area for nitrile-azide cycloaddition, reducing reaction time and improving yields (e.g., 85–95%) .
- O₂ as Oxidizer : Enables metal-free synthesis with reduced environmental impact, achieving comparable yields to traditional methods .
- Continuous Flow Reactors : Enhance heat/mass transfer and safety, particularly for hazardous intermediates like HN₃ .
Advanced Research Questions
Q. How can continuous flow technology improve the synthesis of 5-(1-naphthyl)-2H-tetrazole?
Continuous flow systems address scalability and safety challenges:
- Safety : Minimizes exposure to explosive intermediates (e.g., HN₃) by precise control of reaction parameters .
- Efficiency : Reduces reaction time via rapid mixing and optimized temperature gradients. For example, Gutmann et al. achieved >90% yield in minutes using microreactors .
- Scalability : Facilitates direct transition from lab-scale to production without re-optimization .
Q. What challenges arise in the structural characterization of 5-(1-naphthyl)-2H-tetrazole derivatives?
Key challenges include:
- Regioselectivity : Differentiating 1H- vs. 2H-tetrazole isomers requires advanced NMR (e.g., NOESY) or X-ray analysis .
- Crystallinity : Bulky naphthyl groups may hinder crystallization, necessitating co-crystallization agents or alternative solvents .
- Thermal Stability : High-energy derivatives (e.g., fluorodinitromethyl-tetrazoles) require low-temperature XRD to prevent decomposition .
Q. How does solvent polarity influence the regioselectivity of naphthyl group introduction in tetrazole derivatives?
- Polar Solvents (e.g., DMF): Favor 1,5-disubstituted tetrazoles due to stabilized dipolar intermediates .
- Nonpolar Solvents (e.g., toluene): Promote Schmittel cyclization for fused polycyclic systems, as seen in benzo[b]fluorene derivatives .
- Additives : Bases like K₂CO₃ enhance coupling efficiency by deprotonating tetrazole N-H bonds .
Q. What strategies address contradictions in reported yield data for 5-(1-naphthyl)-2H-tetrazole syntheses?
- Reaction Monitoring : In-situ FTIR or HPLC tracks intermediate formation, identifying side reactions (e.g., azide dimerization) .
- Parameter Optimization : Systematic variation of temperature, catalyst loading, and stoichiometry resolves discrepancies. For example, Govu et al. found that O₂ pressure >1 atm decreases yields due to overoxidation .
- Computational Modeling : DFT studies predict favorable pathways, guiding experimental design to avoid kinetic traps .
Q. How do steric effects from the naphthyl group impact the reactivity of 5-(1-naphthyl)-2H-tetrazole?
- Electronic Effects : The electron-rich naphthyl group stabilizes intermediates via π-π stacking, as shown in X-ray structures .
- Steric Hindrance : Bulky substituents slow down nucleophilic attacks at the tetrazole ring, requiring elevated temperatures for cross-coupling .
- Solubility : Naphthyl derivatives exhibit poor aqueous solubility, necessitating organic solvents (e.g., THF) for homogeneous reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
